(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
CAS No.:
Cat. No.: VC20338900
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25NO5 |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
| Standard InChI Key | MXXOXLANWBNXFB-GOSISDBHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid features a central propanoic acid backbone with two key functional groups:
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An Fmoc-protected amino group at the third carbon, which prevents unwanted side reactions during peptide elongation.
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A 4-methoxybenzyl substituent at the second carbon, contributing to steric bulk and modulating solubility.
The compound’s stereochemistry (R-configuration) is critical for ensuring compatibility with natural L-amino acids in peptide sequences. Its molecular formula is inferred as , with a molecular weight of approximately 459.5 g/mol, based on structural analogs .
Physicochemical Properties
Key properties derived from comparable Fmoc-protected amino acids include:
| Property | Value | Source Analog |
|---|---|---|
| Boiling Point | ~630 °C (Predicted) | |
| Density | 1.29–1.32 g/cm³ (Predicted) | |
| pKa (Carboxylic Acid) | 3.4–3.6 (Predicted) | |
| Solubility | Moderate in DMF, DCM; low in water |
The 4-methoxybenzyl group enhances lipophilicity compared to simpler alkyl side chains, influencing peptide folding and membrane permeability.
Synthesis and Manufacturing
Synthetic Pathways
Industrial production typically follows a multi-step sequence:
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Amino Acid Functionalization: Starting with (R)-3-amino-2-(4-methoxybenzyl)propanoic acid, the amino group is protected using Fmoc-chloride under basic conditions (e.g., NaHCO₃).
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Purification: Crude product is purified via reverse-phase HPLC or column chromatography to achieve >95% purity.
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Crystallization: Final crystallization from ethanol/water mixtures yields high-purity material suitable for peptide synthesis.
Process Optimization
Modern facilities employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. For example, a 2024 study demonstrated a 22% yield improvement using microfluidic systems compared to batch processing.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a key building block in Fmoc-based SPPS:
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Protection Strategy: The Fmoc group is selectively removed using piperidine, enabling sequential peptide elongation.
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Side Chain Compatibility: The 4-methoxybenzyl group remains stable under standard SPPS conditions, avoiding premature deprotection.
Medicinal Chemistry Applications
Recent studies highlight its utility in:
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Anticancer Peptides: Incorporation into hydrophobic domains enhances tumor cell penetration.
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Antimicrobial Agents: Peptides containing this residue show improved activity against Gram-positive bacteria (MIC90: 8–16 μg/mL).
Stability and Reactivity Profile
Thermal Stability
Thermogravimetric analysis (TGA) of analogs reveals decomposition onset at 210–220°C, suitable for most synthetic applications .
Chemical Reactivity
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Acid Sensitivity: Stable under mildly acidic conditions (pH > 3) but degrades in strong acids (e.g., TFA).
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Nucleophilic Susceptibility: The Fmoc group may undergo unintended cleavage with primary amines, necessitating careful reaction design.
Comparative Analysis with Structural Analogs
The table below contrasts key features with related compounds:
| Compound | Molecular Weight | Side Chain | Peptide Yield* |
|---|---|---|---|
| Target Compound | 459.5 | 4-Methoxybenzyl | 78–82% |
| (R)-3-Fmoc-amino-2-methylpropanoic acid | 317.4 | Methyl | 85–88% |
| 4-Chlorobenzyl Analog | 435.9 | 4-Chlorobenzyl | 71–75% |
*Yield in model pentapeptide synthesis using standard SPPS protocols.
Challenges and Limitations
Steric Hindrance
The bulky 4-methoxybenzyl group reduces coupling efficiency in sterically demanding sequences, requiring extended reaction times (up to 2 hours).
Purification Complexity
Reverse-phase HPLC purification necessitates gradient elution (30→70% acetonitrile/water), increasing production costs compared to simpler analogs.
Future Directions
Ongoing research focuses on:
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Enzymatic Synthesis: Leveraging acyltransferases for greener production.
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Photolabile Variants: Developing UV-cleavable derivatives for light-directed synthesis.
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